Methyl 4-{[(4-chloro-2-fluorophenyl)carbamoyl]methoxy}-6-methoxyquinoline-2-carboxylate
Description
Methyl 4-{[(4-chloro-2-fluorophenyl)carbamoyl]methoxy}-6-methoxyquinoline-2-carboxylate is a quinoline derivative characterized by a methoxy group at position 6, a methyl carboxylate at position 2, and a carbamoylmethoxy substituent at position 4 linked to a 4-chloro-2-fluorophenyl ring. The synthesis of such compounds typically involves esterification or alkylation reactions. For example, methyl 6-methoxy-2-arylquinoline-4-carboxylate derivatives are synthesized via refluxing carboxylic acid precursors with methyl iodide and potassium carbonate in acetone, followed by purification .
Properties
IUPAC Name |
methyl 4-[2-(4-chloro-2-fluoroanilino)-2-oxoethoxy]-6-methoxyquinoline-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClFN2O5/c1-27-12-4-6-15-13(8-12)18(9-17(23-15)20(26)28-2)29-10-19(25)24-16-5-3-11(21)7-14(16)22/h3-9H,10H2,1-2H3,(H,24,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCWOGORIENHBOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(C=C2OCC(=O)NC3=C(C=C(C=C3)Cl)F)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClFN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-{[(4-chloro-2-fluorophenyl)carbamoyl]methoxy}-6-methoxyquinoline-2-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the Carbamoyl Group: The carbamoyl group can be introduced through a reaction with an appropriate isocyanate, such as 4-chloro-2-fluorophenyl isocyanate.
Methoxylation: The methoxy group can be introduced through a methylation reaction using a methylating agent like dimethyl sulfate or methyl iodide.
Esterification: The carboxylate ester can be formed through an esterification reaction with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of more efficient catalysts, improved reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-{[(4-chloro-2-fluorophenyl)carbamoyl]methoxy}-6-methoxyquinoline-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the carbamoyl group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and fluoro positions, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acetic acid, and water.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.
Substitution: Amines, thiols, dimethylformamide, and elevated temperatures.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Aminoquinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups replacing the chloro and fluoro groups.
Scientific Research Applications
Biological Activities
Methyl 4-{[(4-chloro-2-fluorophenyl)carbamoyl]methoxy}-6-methoxyquinoline-2-carboxylate exhibits several promising biological activities:
- Antimicrobial Activity : Compounds with similar structures have been shown to possess antimicrobial properties against various pathogens, including bacteria and fungi. For instance, quinoline derivatives often demonstrate activity against Mycobacterium tuberculosis and other resistant strains .
- Anticancer Potential : Research indicates that quinoline derivatives can inhibit cancer cell proliferation by interfering with specific signaling pathways involved in tumor growth . The presence of electron-withdrawing groups like chloro and fluoro enhances the compound's lipophilicity and biological activity, making it a potential candidate for anticancer drug development.
- Anti-inflammatory Effects : Some studies suggest that derivatives of quinoline can modulate inflammatory responses, potentially offering therapeutic benefits in conditions such as arthritis or other inflammatory diseases.
Case Studies
- Antimicrobial Studies : A study demonstrated that related quinoline derivatives exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were reported to be as low as 6.25 µg/mL for certain derivatives .
- Anticancer Research : In vitro studies have shown that compounds similar to this compound can induce apoptosis in cancer cells by activating caspase pathways . These findings highlight the potential for further development into anticancer therapies.
- Mechanistic Studies : Research has focused on elucidating the mechanisms by which these compounds exert their effects, including their interaction with specific enzymes or receptors involved in disease processes .
Mechanism of Action
The mechanism of action of Methyl 4-{[(4-chloro-2-fluorophenyl)carbamoyl]methoxy}-6-methoxyquinoline-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibition of Enzymes: Binding to and inhibiting the activity of key enzymes involved in cellular processes.
DNA Intercalation: Intercalating into DNA, disrupting replication and transcription processes.
Receptor Binding: Binding to specific receptors on the cell surface, modulating signal transduction pathways.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Features
Position 4 Substituents
- Analogues: 2-(4-Methoxyphenyl)-2-oxoethyl 6-chloro-2-(4-chlorophenyl)-4-quinolinecarboxylate (): Features a 2-oxoethyl ester at position 4, which lacks hydrogen-bond donors but includes a 4-methoxyphenyl group. This may reduce solubility compared to the target compound.
Position 6 Substituents
- Analogues: 6-Chloro-2-(4-methoxyphenyl)-4-phenylquinoline (): Chloro (–Cl) at position 6 is electron-withdrawing, which may alter reactivity or binding kinetics compared to methoxy.
Position 2 Substituents
- The target compound’s methyl carboxylate (–COOCH₃) is a common feature in analogues like methyl 6-methoxy-2-phenylquinoline-4-carboxylate (), suggesting shared synthetic pathways and physicochemical properties.
Physicochemical Properties
Crystallographic and Spectroscopic Comparisons
- Crystallography: Quinoline derivatives like methyl 4-methyl-2-oxo-pyrroloquinoline-6-carboxylate () exhibit intermolecular interactions (e.g., C–H⋯π bonds) influenced by substituents. The target’s carbamoyl group may promote hydrogen-bonded networks distinct from ester-based analogues.
- NMR Analysis : As shown in , chemical shift differences in regions A (positions 39–44) and B (positions 29–36) can pinpoint substituent locations. The target’s carbamoylmethoxy group would likely cause distinct shifts in these regions compared to esters or ethers.
Biological Activity
Methyl 4-{[(4-chloro-2-fluorophenyl)carbamoyl]methoxy}-6-methoxyquinoline-2-carboxylate, identified by its CAS number 1358329-21-1, is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and comparative efficacy against various cell lines.
- Molecular Formula : CHClFNO
- Molecular Weight : 418.8 g/mol
- Structure : The compound features a quinoline core structure, which is known for various pharmacological activities.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound through various in vitro assays. The following table summarizes key findings regarding its cytotoxicity against different cancer cell lines:
| Cell Line | IC (μM) | Mechanism of Action |
|---|---|---|
| HCT116 | 0.35 ± 0.04 | Induces apoptosis, inhibits colony formation |
| Caco-2 | 0.54 ± 0.04 | Cell cycle arrest at G2/M phase |
| AGS | 26.9 ± 0.00 | Moderate cytotoxicity |
| PANC-1 | >50 | Low efficacy |
| SMMC-7721 | 22.92 ± 2.16 | Moderate cytotoxicity |
| HIEC | >50 | Non-cytotoxic to normal cells |
The data indicates that this compound exhibits significant cytotoxic effects primarily against colorectal cancer cell lines HCT116 and Caco-2, making it a promising candidate for further development in cancer therapy .
The mechanisms underlying the biological activity of this compound include:
- Induction of Apoptosis : The compound promotes apoptosis in cancer cells, which is evidenced by increased levels of reactive oxygen species (ROS) and decreased mitochondrial membrane potential.
- Cell Cycle Arrest : It has been shown to arrest the cell cycle at the G2/M phase, which is critical for preventing the proliferation of cancer cells .
- Inhibition of Migration : The compound significantly reduces the migratory capacity of cancer cells, which is essential in preventing metastasis .
- Modulation of Signaling Pathways : Research indicates that this compound may influence the PI3K/AKT/mTOR signaling pathway, a crucial pathway involved in cell survival and growth .
Case Studies and Research Findings
Several case studies have documented the biological activity of similar quinoline derivatives, providing a comparative perspective on their effectiveness:
- Quinoline Derivatives : Other compounds within the quinoline family have demonstrated varying degrees of anticancer activity, with some exhibiting IC values in the nanomolar range against similar cancer types .
- Structure-Activity Relationship (SAR) : Analysis has shown that modifications on the quinoline structure can significantly alter biological activity, emphasizing the importance of chemical structure in drug design .
Q & A
Basic: What are the optimal synthetic routes for Methyl 4-{[(4-chloro-2-fluorophenyl)carbamoyl]methoxy}-6-methoxyquinoline-2-carboxylate?
Methodological Answer:
The synthesis typically involves sequential functionalization of the quinoline core. Key steps include:
- Quinoline Core Preparation : Start with halogenated quinoline derivatives (e.g., 4-chloro-6-methoxyquinoline-2-carboxylate analogs) as precursors .
- Carbamoyl Methoxy Introduction : React the quinoline intermediate with (4-chloro-2-fluorophenyl)carbamoylmethyl chloride under basic conditions (e.g., NaOH/EtOH) to form the ether linkage .
- Optimization : Use reflux conditions (e.g., acetic acid with H₂SO₄ catalyst under argon) to enhance coupling efficiency, as demonstrated in similar quinoline syntheses (55% yield achieved for 6-chloro-2-(4-methoxyphenyl)-4-phenylquinoline) .
Basic: How is the compound’s structure characterized using spectroscopic and crystallographic methods?
Methodological Answer:
- X-ray Crystallography : Resolve crystal packing and bond angles (e.g., monoclinic system with P21/n space group, as seen in structurally similar quinoline derivatives) .
- Spectroscopy :
- Mass Spectrometry : Use high-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]⁺ peak matching theoretical values) .
Advanced: How can structural modifications of the methoxy group enhance bioactivity?
Methodological Answer:
- Demethylation/Oxidation : Convert the 6-methoxy group to hydroxyl (-OH) or carbonyl (-COOH) using reagents like BBr₃ (for demethylation) or KMnO₄ (for oxidation), as shown in methoxyquinoline derivatives .
- Functional Group Replacement : Substitute methoxy with bioisosteres (e.g., trifluoromethoxy or ethoxy groups) to modulate lipophilicity and target binding .
- Biological Testing : Compare modified analogs in assays (e.g., antimicrobial or kinase inhibition) to link structural changes to activity trends .
Advanced: How should researchers address contradictions in biological activity data across studies?
Methodological Answer:
- Assay Standardization : Control variables like cell lines (e.g., HEK293 vs. HeLa), incubation times, and solvent (DMSO concentration) to minimize discrepancies .
- Structural Purity Verification : Use HPLC (≥95% purity) to rule out impurities affecting results, as contaminants in similar compounds have skewed activity profiles .
- Meta-Analysis : Cross-reference data with structurally analogous compounds (e.g., fluorobenzoyl-substituted quinolines) to identify substituent-specific trends .
Advanced: What experimental designs assess the compound’s stability under varying conditions?
Methodological Answer:
- Thermal Stability : Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to determine decomposition temperatures .
- Photodegradation Studies : Expose the compound to UV light (λ = 254 nm) and monitor degradation via HPLC .
- Hydrolytic Stability : Test in buffers (pH 1–13) at 37°C for 24–72 hours; ester and carbamoyl groups are prone to hydrolysis under acidic/basic conditions .
Advanced: How can computational methods predict the compound’s reactivity and binding modes?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to identify reactive sites (e.g., electron-deficient quinoline core) .
- Molecular Docking : Use AutoDock Vina to model interactions with targets (e.g., kinase ATP-binding pockets), guided by crystallographic data from related quinolines .
- MD Simulations : Simulate solvation dynamics (e.g., in water/octanol) to predict logP and membrane permeability .
Advanced: What strategies optimize yield in large-scale synthesis?
Methodological Answer:
- Catalyst Screening : Test palladium or copper catalysts for coupling steps; for example, CuI/1,10-phenanthroline improved yields in analogous aryl ether formations .
- Flow Chemistry : Implement continuous flow reactors to enhance mixing and heat transfer, reducing side-product formation .
- Workup Optimization : Use liquid-liquid extraction (e.g., dichloromethane/water) and recrystallization (ethanol/water) for high-purity isolation .
Advanced: How are spectroscopic artifacts identified during characterization?
Methodological Answer:
- 2D NMR (COSY, HSQC) : Resolve overlapping signals (e.g., methoxy vs. methylene protons) .
- Deuterium Exchange : Confirm NH protons (carbamoyl group) by observing signal disappearance in D₂O .
- Control Experiments : Compare spectra with intermediates (e.g., unsubstituted quinoline) to assign peaks accurately .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
